2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C13H7N3O8. It is characterized by the presence of nitro groups on both the phenyl and benzoate moieties, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate typically involves the esterification of 2,4-dinitrobenzoic acid with 4-nitrophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro groups make the aromatic rings highly reactive towards nucleophiles.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or other strong bases.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Nucleophilic substitution: Substituted phenyl and benzoate derivatives.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 2,4-dinitrobenzoic acid and 4-nitrophenol.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate involves its interaction with nucleophiles and electrophiles due to the presence of nitro groups. These interactions can lead to various chemical transformations, making it a versatile compound in synthetic chemistry. The nitro groups also influence its reactivity and stability, contributing to its unique chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl 2,4-dinitrobenzoate
- Methyl 2,4-dinitrobenzoate
- 4-(propoxycarbonyl)phenyl 2,4-dinitrobenzoate
Uniqueness
2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate stands out due to its specific combination of nitro groups on both the phenyl and benzoate moieties. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2,4-dinitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O9/c19-14(9-1-3-10(4-2-9)16(21)22)8-27-15(20)12-6-5-11(17(23)24)7-13(12)18(25)26/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAFFKLQLINFRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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